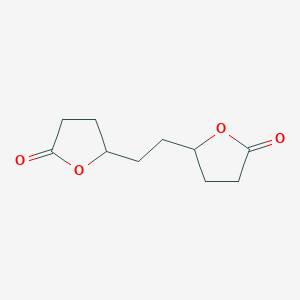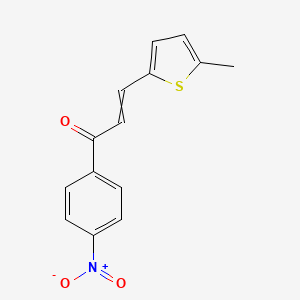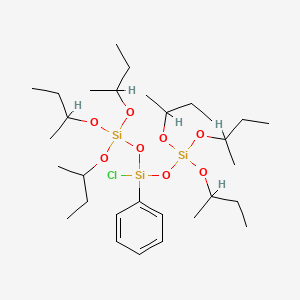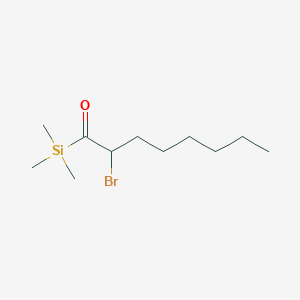
4-Hexen-3-ol, 2,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hexen-3-ol, 2,5-dimethyl- is an organic compound with the molecular formula C8H16O. It is a type of unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its distinct structure, which includes a hexene backbone with methyl groups at the second and fifth positions, and a hydroxyl group at the third position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-3-ol, 2,5-dimethyl- can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 2,5-dimethyl-4-hexen-3-one with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Aldol Condensation: Another approach is the aldol condensation of acetone with 3-methyl-2-butenal, followed by reduction of the resulting product.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-3-ol, 2,5-dimethyl- typically involves large-scale Grignard reactions or aldol condensations, optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production.
化学反応の分析
Types of Reactions
4-Hexen-3-ol, 2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: 2,5-Dimethyl-4-hexen-3-one
Reduction: 2,5-Dimethylhexan-3-ol
Substitution: 2,5-Dimethyl-4-hexen-3-chloride
科学的研究の応用
4-Hexen-3-ol, 2,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential therapeutic properties, such as antimicrobial activity, is ongoing.
Industry: It is utilized in the production of fragrances and flavorings due to its pleasant aroma.
作用機序
The mechanism of action of 4-Hexen-3-ol, 2,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with other molecules, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- 4-Hexen-3-ol
- 2,5-Dimethyl-4-hexen-2-ol
- 3-Hexen-2-ol, 2,5-dimethyl-
Uniqueness
4-Hexen-3-ol, 2,5-dimethyl- is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. The presence of both a double bond and a hydroxyl group in a specific configuration allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
60703-31-3 |
|---|---|
分子式 |
C8H16O |
分子量 |
128.21 g/mol |
IUPAC名 |
2,5-dimethylhex-4-en-3-ol |
InChI |
InChI=1S/C8H16O/c1-6(2)5-8(9)7(3)4/h5,7-9H,1-4H3 |
InChIキー |
SUGIOGWYXCYSMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)


![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)



![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

![1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14606451.png)
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanenitrile](/img/structure/B14606458.png)
